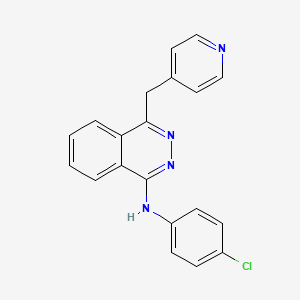













|
REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.Cl.C(N(CC)CC)C.[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1.[N:31]1[CH:36]=[CH:35][C:34]([CH2:37][C:38]2[C:47]3[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=3)[C:41](=O)[NH:40][N:39]=2)=[CH:33][CH:32]=1.CN(C)C(=O)N(C)C.N>CCOCC.O>[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([NH:28][C:41]2[C:42]3[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=3)[C:38]([CH2:37][C:34]3[CH:35]=[CH:36][N:31]=[CH:32][CH:33]=3)=[N:39][N:40]=2)=[CH:26][CH:25]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
17.03 g
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
|
Name
|
|
|
Quantity
|
11.56 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
15.31 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
7.12 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(N(C)C)=O)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred under argon atmosphere at 200° C. (oil bath temperature) until a homogeneous melt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
|
Type
|
CUSTOM
|
|
Details
|
has formed (about 45 min)
|
|
Duration
|
45 min
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture stirred for 4 h at an internal temperature of 160-170° C
|
|
Duration
|
4 h
|
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
|
Type
|
CUSTOM
|
|
Details
|
to 150° C
|
|
Type
|
STIRRING
|
|
Details
|
is stirred for 0.5 h at 100-103° C. (internal temperature)
|
|
Duration
|
0.5 h
|
|
Type
|
ADDITION
|
|
Details
|
is added dropwise to the brown solution, where-upon a suspension forms
|
|
Type
|
TEMPERATURE
|
|
Details
|
While cooling to an ultimate temperature of 15° C.
|
|
Type
|
STIRRING
|
|
Details
|
the suspension is stirred for 0.5 h
|
|
Duration
|
0.5 h
|
|
Type
|
STIRRING
|
|
Details
|
stirred for a further 10 min
|
|
Duration
|
10 min
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
|
Type
|
WASH
|
|
Details
|
the filter residue is washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
ether, and dried in air
|
|
Type
|
CUSTOM
|
|
Details
|
After recrystallization from methanol/ether (under treatment with activated carbon)
|
|
Type
|
CUSTOM
|
|
Details
|
drying under HV for 8 h at 120° C.
|
|
Duration
|
8 h
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |